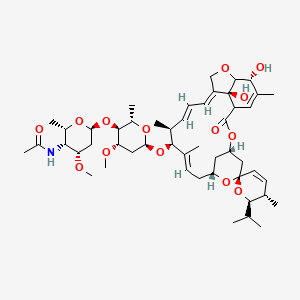

Eprinomectin component B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H73NO14 |

|---|---|

Molecular Weight |

900.1 g/mol |

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36?,37-,38-,39-,40-,41+,42+,43+,44-,45-,46?,48+,49+/m0/s1 |

InChI Key |

WPNHOHPRXXCPRA-UALDRKJYSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\COC3[C@@]2(C(C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Origin of Product |

United States |

Historical Context and Development of Avermectin Derived Antiparasitics

The journey of avermectin-derived antiparasitics began with a notable collaboration between the Kitasato Institute in Japan and Merck & Co. researchgate.net. In 1974, a soil sample from Ito City, Shizuoka Prefecture, Japan, yielded a novel actinomycete bacterium, which was subsequently named Streptomyces avermitilis. researchgate.netwikipedia.org. Fermentation broths from this microorganism were found to possess potent anthelmintic activity in mice. wikipedia.org. This led to the isolation and identification of a family of eight closely related 16-membered macrocyclic lactone compounds, collectively named avermectins. oup.comnih.gov.

These natural products, particularly Avermectin (B7782182) B1 (a mixture of B1a and B1b), demonstrated an exceptionally broad spectrum of activity against parasitic nematodes and arthropods. nobelprize.orgnih.gov. Their unique mode of action, which involves targeting glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, set them apart from other antiparasitic agents of the time. ncats.io. The initial success of the avermectins in animal health, starting in 1981, spurred further research to create derivatives with improved characteristics. researchgate.netnobelprize.org. The most famous early derivative is ivermectin, a chemically modified and more potent version of avermectin B1, which revolutionized both veterinary and human medicine. oup.comnih.gov. The profound impact of this discovery was formally recognized when William C. Campbell and Satoshi Ōmura were awarded half of the 2015 Nobel Prize in Physiology or Medicine for their work on avermectin. wikipedia.org. This foundation of natural product discovery followed by chemical modification paved the way for second-generation avermectins like eprinomectin, designed for specific applications and improved safety profiles. chemicalbook.comconicet.gov.ar.

Semisynthetic Derivation and Structural Elucidation of Eprinomectin Component B1a

Eprinomectin is a semisynthetic antiparasitic agent derived from the fermentation product abamectin, which is a mixture of avermectin (B7782182) B1a and avermectin B1b. wikipedia.orgusda.gov. The commercial product eprinomectin is itself a mixture, comprising at least 90% eprinomectin component B1a and no more than 10% eprinomectin component B1b. ncats.iobiomol.com.

The synthesis of eprinomectin component B1a from its parent compound, avermectin B1a, is a targeted chemical modification process. It involves the oxidation of the 4”-hydroxy group on the oleandrose (B1235672) sugar moiety, followed by reductive amination and subsequent acetylation. bioaustralis.combioaustralis.com. This chemical manipulation results in the replacement of the 4"-hydroxy group with an epi-acetylamino group, yielding (4''R)-4''-(acetylamino)-5-O-demethyl-4''-deoxy-avermectin A1a, the formal chemical name for eprinomectin B1a. biomol.comebi.ac.uk. The structural difference between component B1a and B1b lies in a single methylene (B1212753) group at the C26 position of the macrocyclic lactone ring. ncats.io.

The structure of eprinomectin B1a has been elucidated and confirmed using modern analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS), which are used to separate and identify the components and their fragments. bioaustralis.comresearchgate.net.

Table 1: Chemical Properties of Eprinomectin Component B1a

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | (4''R)-4''-(acetylamino)-5-O-demethyl-4''-deoxy-avermectin A1a | biomol.com |

| CAS Number | 133305-88-1 | biomol.combioaustralis.com |

| Molecular Formula | C50H75NO14 | biomol.combioaustralis.com |

| Molecular Weight | 914.1 g/mol | biomol.combioaustralis.com |

| Appearance | White solid | bioaustralis.com |

| Purity | >99% by HPLC | biomol.combioaustralis.com |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol; Poor water solubility | biomol.combioaustralis.com |

Research Significance of Eprinomectin Component B1a in Veterinary Parasitology

Molecular Interactions with Invertebrate Glutamate-Gated Chloride Channels

The primary mode of action for eprinomectin component B1a, like other avermectins, is its selective and high-affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. ncats.ionoahcompendium.co.uknoahcompendium.co.ukchanellepharma.comeuropa.eucabidigitallibrary.org These channels, which are unique to invertebrates, are ligand-gated ion channels that play a crucial role in neurotransmission. cabidigitallibrary.orgnih.gov

The binding of eprinomectin B1a to GluCls is pseudo-irreversible and acts as a positive allosteric modulator. researchgate.netnih.gov This interaction potentiates the effect of the neurotransmitter glutamate (B1630785), leading to a prolonged and essentially irreversible opening of the chloride ion channel. cabidigitallibrary.orgaopwiki.org The subsequent influx of chloride ions into the nerve or muscle cell causes hyperpolarization of the cell membrane. ncats.ionoahcompendium.co.uknoahcompendium.co.ukchanellepharma.comeuropa.eu This hyperpolarization prevents the transmission of electrical signals, ultimately resulting in the flaccid paralysis and death of the parasite. ncats.ionoahcompendium.co.uknoahcompendium.co.ukchanellepharma.comeuropa.euresearchgate.net The high margin of safety for this class of compounds in mammals is due to the absence of glutamate-gated chloride channels in vertebrates. ncats.ionoahcompendium.co.ukchanellepharma.com

Studies on recombinant GluCl channels from various nematodes, expressed in Xenopus oocytes, have been instrumental in elucidating these interactions. For instance, research on Caenorhabditis elegans demonstrated that different subunits of the GluCl receptor family exhibit varying sensitivities to avermectins. wormbook.org The co-expression of GluClα and GluClβ subunits results in a channel that is allosterically modulated by nanomolar concentrations of ivermectin, a close analogue of eprinomectin. wormbook.org

Characterization of Eprinomectin Component B1a Binding Affinity and Specificity in Parasitic Systems

The binding affinity of avermectins to GluCls is a key determinant of their anthelmintic potency. While specific binding affinity data (e.g., K_d_ or K_i_ values) for eprinomectin component B1a across a wide range of parasitic systems is not extensively documented in publicly available literature, inferences can be drawn from comparative studies with other avermectins.

Research on Haemonchus contortus, a parasitic nematode of significant veterinary importance, has shown that its GluCl channels are highly sensitive to avermectins. nih.gov Studies using radiolabeled ivermectin have determined a dissociation constant (K_d_) of 0.35 ± 0.1 nM for H. contortus GluClα3B subunits, highlighting the high-affinity nature of this interaction. nih.gov Given the structural and functional similarities, it is expected that eprinomectin B1a exhibits a comparably high binding affinity to these critical parasitic targets.

The specificity of eprinomectin B1a for invertebrate GluCls over other potential targets, including those in the host, is a cornerstone of its therapeutic success. The lack of GluCls in mammals provides a primary level of selectivity. ncats.ionoahcompendium.co.ukchanellepharma.com Furthermore, while avermectins can interact with other ligand-gated channels, their affinity for these is generally lower. ncats.ionoahcompendium.co.uknoahcompendium.co.ukchanellepharma.comeuropa.eu

| Parameter | Value | Organism/System | Reference |

| Ivermectin K_d | 0.35 ± 0.1 nM | Haemonchus contortus GluClα3B | nih.gov |

| Eprinomectin K_i_ | 4.80 ± 1.95 µM | Bovine Lactoperoxidase | tandfonline.com |

| Eprinomectin IC_50_ | 16.90 µM | Bovine Lactoperoxidase | tandfonline.com |

This table includes available binding data for eprinomectin and a closely related avermectin to provide context on binding affinities. The data on bovine lactoperoxidase is included to show interaction with a non-target protein, highlighting the micromolar concentrations required for such effects compared to the nanomolar affinity for the target GluCls.

Comparative Molecular Pharmacology of Eprinomectin Component B1a with Avermectin Analogues

Eprinomectin B1a belongs to the avermectin family, which includes other potent anthelmintics like ivermectin, abamectin, and doramectin. researchgate.netnih.gov These compounds share a common 16-membered macrocyclic lactone core but differ in their substituent groups, which can influence their pharmacological properties. veteriankey.comnih.gov

Minor chemical modifications can have a profound impact on the activity and pharmacokinetic profile of avermectin analogues. veteriankey.com For example, the unique 4"-epi-acetylamino group of eprinomectin contributes to its distinct properties, such as a reduced partitioning into milk compared to other macrocyclic lactones. veteriankey.comtoku-e.com

From a molecular pharmacology perspective, while all avermectins target GluCls, their potency can vary. Studies on recombinant nematode receptors have shown differences in the efficacy of various avermectins. For instance, in one study investigating a novel GluCl subtype (GLC-2/GLC-3) from C. elegans and Parascaris univalens, eprinomectin, ivermectin, and moxidectin (B1677422) showed different modulatory actions, acting as agonists on the C. elegans receptor while only potentiating glutamate's effect on the P. univalens receptor. biorxiv.org This highlights that even within the same drug class, subtle differences in molecular interactions can lead to distinct pharmacological outcomes depending on the specific receptor subtype and parasitic species.

| Avermectin Analogue | Key Structural Difference from Avermectin B1a | Primary Target | Noted Pharmacological Characteristics |

| Eprinomectin B1a | 4"-epi-acetylamino group | Invertebrate GluCls | Low milk partitioning coefficient. veteriankey.com |

| Ivermectin | Lacks the C22-C23 double bond | Invertebrate GluCls | Potent and persistent paralysis of nematode pharyngeal and body wall musculature. wormbook.org |

| Abamectin | 4"-hydroxyl group (component of the natural fermentation product) | Invertebrate GluCls | Neurotoxin acting on glutamate and GABA-gated channels. researchgate.net |

| Doramectin | Cyclohexyl group at C25 | Invertebrate GluCls | Has similar effects to ivermectin on Cys-loop receptors. nih.gov |

Absorption and Distribution Dynamics in Target Host Species

The systemic exposure and subsequent distribution of eprinomectin component B1a are pivotal to its efficacy against endo- and ectoparasites. These dynamics are influenced by the route of administration and vary across different animal species.

Influence of Administration Modalities on Eprinomectin Component B1a Systemic Exposure

The method of administration significantly impacts the bioavailability and plasma concentration profile of eprinomectin B1a. The two primary modalities studied are topical (pour-on) and subcutaneous injection.

In cattle, the bioavailability of topically applied eprinomectin is approximately 30%, with the majority of absorption occurring within 10 days of treatment. itg.benih.gov A study comparing topical and intravenous administration in non-lactating dairy cows found a bioavailability of 29% for the topical route. nih.gov In contrast, a subcutaneous injection of eprinomectin in cattle demonstrates a much higher bioavailability of about 89%. ceva.com This increased systemic exposure with the injectable formulation means that a lower dose can be administered to achieve therapeutic concentrations compared to the pour-on application. anses.fr For instance, a subcutaneous dose of 0.2 mg/kg in lactating dairy cattle resulted in a peak plasma concentration (Cmax) comparable to that of a 0.5 mg/kg topical dose, while the area under the plasma concentration-time curve (AUC) was higher for the subcutaneous route. researchgate.net

The grooming behavior of animals can also influence the absorption of topical formulations, as licking can lead to oral ingestion, altering the intended pharmacokinetic profile. ceva.pro However, studies in cattle and goats where grooming was prevented have demonstrated that adequate systemic exposure for high efficacy is still achieved through dermal absorption alone. researchgate.netnih.gov

An extended-release injectable formulation has also been developed, which provides a prolonged therapeutic plasma concentration of eprinomectin B1a. nih.gov This formulation results in a characteristic biphasic plasma curve with an initial peak followed by a second, later peak, extending the duration of action significantly. europa.eu

Plasma Concentration Profiles and Kinetic Parameters (Cmax, Tmax, AUC, Half-life) in Various Animal Models

The pharmacokinetic parameters of eprinomectin component B1a vary depending on the animal species and the administration route. These parameters are essential for understanding the onset, intensity, and duration of the drug's effect.

Table 1: Pharmacokinetic Parameters of Eprinomectin Component B1a in Various Animal Models

| Animal Model | Administration Route | Cmax (ng/mL) | Tmax (days) | AUC (day*ng/mL) | Half-life (days) |

|---|---|---|---|---|---|

| Cattle (Beef & Dairy) | Topical (0.5 mg/kg) | 9.7 ± 2.2 | 3-7 | 124 ± 24 | 5.2 ± 0.9 |

| Topical (0.5 mg/kg) | 7.33 - 19.74 | 9-14 (plateau) | - | - | |

| Subcutaneous (0.2 mg/kg) | 44.0 ± 24.2 | 1.6 ± 0.8 | 306.4 ± 77.6 | - | |

| Subcutaneous (injectable) | 47.15 ± 22.20 | 1.33 ± 0.49 | 228.08 ± 57.30 | 2.96 ± 1.21 | |

| Sheep | Topical (1 mg/kg) | 6.20 ± 1.71 | 3.13 ± 2.99 | 48.8 ± 19.2 | 6.40 ± 2.95 |

| Subcutaneous (0.2 mg/kg) | 24.44 ± 0.08 | 2 | 178.4 ± 1.0 | 16.2 ± 0.01 | |

| Goats | Topical (1 mg/kg) | 5.93 ± 1.87 | 1-2 | 37.1 ± 15.2 | 5.11 ± 2.83 |

| Donkeys | Topical (0.5 mg/kg) | 14.17 | 3.38 | 129.4 | 6.33 |

| Horses | Topical (0.5 mg/kg) | - | - | - | - |

Data compiled from multiple sources. researchgate.netnih.govceva.comresearchgate.netnih.govresearchgate.netunina.ittga.gov.aunih.govresearchgate.net Note that direct comparison between studies should be made with caution due to differences in experimental design, analytical methods, and formulations.

In cattle, topical application generally results in a Cmax ranging from approximately 7 to 23 ng/mL, with Tmax occurring between 2 to 7 days. nih.govresearchgate.net Some studies report a broad plateau rather than a distinct peak. researchgate.net The subcutaneous route in cattle leads to a higher Cmax, often exceeding 40 ng/mL, and a shorter Tmax of around 1.5 days. researchgate.netceva.com

In sheep, a topical dose of 1 mg/kg resulted in a Cmax of 6.20 ng/mL at around 3 days post-administration. researchgate.net Subcutaneous administration in sheep at a lower dose of 0.2 mg/kg produced a significantly higher Cmax of 24.44 ng/mL at 2 days. tga.gov.au

Goats treated topically with 1 mg/kg showed a Cmax of 5.93 ng/mL within 1 to 2 days. nih.gov In donkeys, a topical application of 0.5 mg/kg resulted in a Cmax of 14.17 ng/mL at 3.38 days, indicating a relatively high systemic absorption compared to other species. unina.it Limited data is available for horses, but one study indicated lower plasma concentrations after pour-on administration compared to oral ivermectin. nih.gov No pharmacokinetic data for eprinomectin B1a in pigs was found in the reviewed literature.

Metabolic Pathways and Excretion Profiles of Eprinomectin Component B1a in Animal Organisms

Eprinomectin component B1a undergoes limited metabolism in host animals. itg.benih.govdntb.gov.ua Across various biological matrices such as plasma, milk, and edible tissues, the parent compound, eprinomectin B1a, is the most abundant residue, consistently accounting for a high percentage of the total residues. itg.benih.govresearchgate.net Metabolites typically constitute only about 10% of the total residues found in plasma, milk, edible tissues, and feces. itg.beavma.orgdntb.gov.ua

The metabolic profile is qualitatively and quantitatively similar across these different biological matrices and does not significantly change over time following administration. itg.bedntb.gov.ua The ratio of eprinomectin B1a to its companion component, B1b, remains constant in tissues, which suggests that both components are metabolized at nearly equal rates. dntb.gov.uanih.gov While specific structures of all minor metabolites are not extensively detailed in most veterinary literature, studies in rats have identified at least five metabolites, with N-deacetyleprinomectin being a major metabolite in the liver. who.int The metabolic profile in cattle is considered qualitatively similar to that in rats. who.int

The primary route of excretion for eprinomectin B1a and its metabolites is through the feces. itg.beresearchgate.net In cattle, only a very small fraction of the administered dose, typically less than 1%, is excreted in the urine. nih.govresearchgate.net A significant portion of a topical dose can remain on the skin and hair at the application site for an extended period. nih.govresearchgate.net

Pharmacodynamic Relationship between Eprinomectin Component B1a Exposure and Antiparasitic Efficacy

The antiparasitic effect of eprinomectin B1a is directly related to its concentration at the site of the parasites. As a member of the macrocyclic lactone class, it acts by binding with high affinity to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite. researchgate.netnih.gov

Efficacy Thresholds and Duration of Action against Specific Parasite Species

While specific minimum effective concentrations (efficacy thresholds) are not consistently reported, studies have demonstrated high efficacy (>99%) against a broad spectrum of nematodes at the plasma concentrations achieved with standard dosages. avma.orgresearchgate.netnih.govresearchgate.net

In cattle, topical administration of eprinomectin has shown greater than 99% efficacy against adult stages of numerous important nematode species, including:

Ostertagia ostertagi (including inhibited L4 larvae) avma.orgresearchgate.net

Cooperia species (C. oncophora, C. punctata, C. surnabada) researchgate.net

Dictyocaulus viviparus (lungworm) researchgate.net

Haemonchus placei avma.org

Trichostrongylus axei researchgate.net

Nematodirus helvetianus researchgate.net

Oesophagostomum radiatum researchgate.net

Bunostomum phlebotomum researchgate.net

Similarly, in sheep and goats, topical eprinomectin has demonstrated over 99% efficacy against species such as Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus colubriformis, and Cooperia curticei. nih.govresearchgate.net

The duration of action, or persistent efficacy, varies by parasite species and formulation. For topical formulations in cattle, persistent activity has been shown for 28 days against Ostertagia spp., Nematodirus helvetianus, and Dictyocaulus viviparus, and for 21 days against Cooperia spp. and Trichostrongylus spp. itg.be An extended-release injectable formulation for cattle provides a much longer period of protection, with efficacy greater than 90% for up to 100-150 days against various key nematode species, including Cooperia oncophora, Ostertagia ostertagi, and Dictyocaulus viviparus. nih.govresearchgate.net This prolonged activity is linked to the sustained plasma concentrations provided by the formulation. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Eprinomectin |

| Eprinomectin component B1a |

| Eprinomectin component B1b |

| N-deacetyleprinomectin |

Antiparasitic Efficacy Research and Spectrum of Activity for Eprinomectin Component B1a

Efficacy Assessments against Gastrointestinal Nematode Infections in Ruminants

Eprinomectin component B1a has demonstrated high efficacy against a broad spectrum of adult and immature gastrointestinal nematodes in cattle and sheep. Studies have consistently shown a significant reduction in worm burdens for numerous economically important parasite species.

In cattle, research has confirmed the high level of efficacy of topically administered eprinomectin against a variety of recently isolated nematodes. researchgate.net One study involving induced infections in cattle showed an efficacy of over 99% against both adult and immature stages of several key nematode species. nih.gov Calves treated with eprinomectin showed a greater than 99% reduction in adult nematodes including Bunostomum phlebotomum, Cooperia oncophora, Cooperia punctata, Cooperia surnabada, Nematodirus helvetianus, Oesophagostomum radiatum, Ostertagia ostertagi, Ostertagia lyrata, and Trichostrongylus axei. researchgate.net The treatment was also highly effective against inhibited fourth-stage larvae of Nematodirus and Ostertagia. researchgate.net

Similarly, in sheep, eprinomectin administered topically has been shown to be highly effective. Studies have reported a greater than 99% reduction in the counts of various adult gastrointestinal nematodes, including Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus axei, Trichostrongylus colubriformis, Trichostrongylus vitrinus, Cooperia curticei, Nematodirus battus, Strongyloides papillosus, Chabertia ovina, and Oesophagostomum venulosum. nih.gov Efficacy was also demonstrated against inhibited fourth-stage Teladorsagia larvae. nih.gov

Table 1: Efficacy of Eprinomectin Component B1a against Gastrointestinal Nematodes in Ruminants

Parasite Species Host Stage Efficacy (%) Reference Bunostomum phlebotomum Cattle Adult >99 researchgate.net Cooperia oncophora Cattle Adult >99 researchgate.net Cooperia punctata Cattle Adult >99 researchgate.net Cooperia surnabada Cattle Adult >99 researchgate.net Haemonchus placei Cattle Adult >99 Nematodirus helvetianus Cattle Adult >99 researchgate.net Oesophagostomum radiatum Cattle Adult >99 researchgate.net Ostertagia ostertagi Cattle Adult & Inhibited L4 >99 [2, 17] Trichostrongylus axei Cattle Adult >99 researchgate.net Trichostrongylus colubriformis Cattle Immature (L4) >99 Haemonchus contortus Sheep Adult >99 nih.gov Teladorsagia circumcincta Sheep Adult & Inhibited L4 >99 nih.gov Cooperia curticei Sheep Adult >99 nih.gov Nematodirus battus Sheep Adult >99 nih.gov

Efficacy Evaluations against Pulmonary Nematode Infections in Ruminants

Eprinomectin component B1a is also highly effective against pulmonary nematodes, commonly known as lungworms, which can cause significant respiratory disease in ruminants.

In cattle, research has consistently demonstrated the potent activity of eprinomectin against Dictyocaulus viviparus, the bovine lungworm. Studies have shown a greater than 99% reduction in adult D. viviparus in treated calves compared to controls. researchgate.net The efficacy extends to both immature and adult stages of the parasite. nih.gov An experiment studying the effect of treatment at early patency concluded that eprinomectin was effective against established adult lungworms. nih.gov

In sheep, eprinomectin has shown similar high efficacy against the sheep lungworm, Dictyocaulus filaria. Dose confirmation studies have reported a greater than 99% reduction in adult D. filaria burdens in treated sheep. nih.govnih.gov

Table 2: Efficacy of Eprinomectin Component B1a against Pulmonary Nematodes in Ruminants

Parasite Species Host Stage Efficacy (%) Reference Dictyocaulus viviparus Cattle Adult & Immature >99 [2, 17] Dictyocaulus filaria Sheep Adult >99 [7, 24]

Research into Eprinomectin Component B1a Activity against Ectoparasitic Infestations

The spectrum of activity of eprinomectin component B1a extends to various economically important ectoparasites that infest cattle.

Studies have evaluated its efficacy against mange mites. Eprinomectin was found to be highly effective against Chorioptes bovis and Sarcoptes bovis. nih.gov In trials, mite counts for treated cattle were significantly lower than for control cattle from day 14 onwards for C. bovis and from day 7 onwards for S. bovis. nih.gov By day 56, mites were not detected in scrapings from treated animals. nih.gov

Research has also confirmed its efficacy against sucking and biting lice. In multiple trials, eprinomectin applied topically was effective against four common species of cattle lice: Linognathus vituli, Haematopinus eurysternus, Solenopotes capillatus (sucking lice), and Damalinia (Bovicola) bovis (biting louse). nih.gov No lice were found on any treated animal from 14 days post-treatment until the end of the eight-week trials. nih.gov Complete elimination of Linognathus vituli was observed by day 14 in another study. researchgate.netnih.gov

Table 3: Efficacy of Eprinomectin Component B1a against Ectoparasites in Cattle

Parasite Species Common Name Efficacy Outcome Time to Efficacy Reference Chorioptes bovis Chorioptic Mange Mite Significant reduction in mite counts; elimination by day 56 From 14 days post-treatment nih.gov Sarcoptes bovis Sarcoptic Mange Mite Significant reduction in mite counts; elimination by day 56 From 7 days post-treatment nih.gov Linognathus vituli Long-nosed Sucking Louse Complete elimination By 14 days post-treatment researchgate.net Haematopinus eurysternus Short-nosed Sucking Louse Complete elimination By 14 days post-treatment researchgate.net Solenopotes capillatus Little Blue Sucking Louse Complete elimination By 14 days post-treatment researchgate.net Damalinia (Bovicola) bovis Cattle Biting Louse Complete elimination By 14 days post-treatment researchgate.net

Sustained Efficacy Studies of Extended-Release Formulations of Eprinomectin Component B1a

To provide prolonged protection against parasitic reinfection, extended-release injectable (ERI) formulations of eprinomectin have been developed. Research has focused on evaluating the persistent activity of these formulations against key nematode parasites in cattle.

A series of dose confirmation studies demonstrated that an eprinomectin ERI formulation provides nematode control in cattle for up to 150 days. researchgate.net These studies confirmed high therapeutic efficacy against a wide range of gastrointestinal and pulmonary nematodes, including inhibited fourth-stage larvae of Ostertagia spp. nih.gov The extended-release formulation is labeled for the treatment and control of internal and external parasites in cattle on pasture, with a duration of persistent effectiveness that aligns with common grazing periods (100 to 150 days). mdpi.com This prolonged activity is a key benefit for parasite control programs in grazing cattle. mdpi.com

Table 4: Sustained Efficacy of Eprinomectin Extended-Release Injection (ERI) in Cattle

Parasite Species Duration of Persistent Efficacy Reference Various Gastrointestinal Nematodes Up to 150 days nih.gov Pulmonary Nematodes (e.g., Dictyocaulus viviparus) Up to 150 days [5, 13] Inhibited L4 Ostertagia spp. High therapeutic efficacy mdpi.com

Comparative Efficacy Studies of Eprinomectin Component B1a with Other Endectocides

Comparative studies have been conducted to evaluate the efficacy of eprinomectin relative to other commonly used endectocides.

In a study comparing the persistent efficacy of topical doramectin (B1670889) and eprinomectin against Ostertagia ostertagi and Cooperia oncophora infections in cattle, both demonstrated persistent activity, although the duration could be influenced by the level of infection. researchgate.net Another study in stocker cattle compared an extended-release eprinomectin injectable to a doramectin injectable. mdpi.comnih.gov The results indicated that calves treated with the extended-release eprinomectin tended to have a higher average daily gain and shed fewer parasite eggs at day 105 of the grazing period compared to the doramectin-treated group. mdpi.com

In dairy ewes, eprinomectin outperformed albendazole (B1665689) in treating gastrointestinal nematode infections. researchgate.net Both pour-on and injectable eprinomectin formulations provided long-lasting protection, significantly reducing fecal egg counts. researchgate.net

It has also been noted that macrocyclic lactones like eprinomectin can be more effective against inhibited L4 larvae of Ostertagia ostertagi than benzimidazoles or levamisole. specialistsales.com.au

Research on Resistance Mechanisms to Eprinomectin Component B1a

Molecular and Genetic Basis of Parasite Resistance to Eprinomectin Component B1a

Resistance to macrocyclic lactones, including eprinomectin, is a complex, polygenic trait. Research has identified several molecular and genetic mechanisms that contribute to the reduced susceptibility of parasites. These primarily involve alterations in drug targets and an increased capacity for drug efflux and metabolism.

Alterations in Drug Target Sites: The primary targets for macrocyclic lactones are ligand-gated chloride channels, particularly glutamate-gated chloride channels (GluCls), which are unique to invertebrates. nih.gov The binding of eprinomectin to these channels causes an influx of chloride ions, leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.

Studies, particularly in the model organism Caenorhabditis elegans, have shown that mutations in the genes encoding GluCl α-type subunits can confer high-level resistance to ivermectin, a closely related ML. nih.govcncb.ac.cn Simultaneous mutations in three of these genes—avr-14, avr-15, and glc-1—are required for a significant resistance phenotype in C. elegans. nih.govcncb.ac.cnresearchgate.net While the exact orthologous genes and specific mutations conferring resistance in key parasitic species like Haemonchus contortus are still under intense investigation, it is widely accepted that changes in these target receptors are a key mechanism. nih.gov Early research identified an increased frequency of a specific allele of a GluCl α-subunit gene in ivermectin-resistant H. contortus isolates. nih.gov

Increased Drug Efflux: A major mechanism of resistance involves the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps). These membrane proteins function as efflux pumps, actively transporting a wide range of compounds, including eprinomectin, out of the parasite's cells. This prevents the drug from reaching a sufficient concentration at its target sites (the GluCls). Increased expression of P-gps has been linked to ML resistance in various nematode species. This mechanism can lead to cross-resistance to different anthelmintics that are also substrates for these transporters.

Enhanced Drug Metabolism: While less characterized than target site mutations and drug efflux, increased metabolism of eprinomectin by detoxification enzymes, such as cytochrome P450s, may also contribute to resistance. This mechanism would involve the enzymatic modification of the drug into inactive metabolites, reducing its effective concentration within the parasite.

The table below summarizes the key genes and proteins implicated in resistance to macrocyclic lactones like Eprinomectin B1a.

| Mechanism Category | Associated Genes/Proteins | Function | Impact on Resistance |

| Target Site Modification | Glutamate-gated chloride channel subunits (avr-14, avr-15, glc-1) | Form the ion channel that is the primary target of eprinomectin. | Mutations can reduce the binding affinity of the drug, decreasing its efficacy. |

| Drug Efflux | P-glycoproteins (P-gps) and other ABC transporters | Act as cellular pumps to actively remove xenobiotics, including anthelmintics. | Overexpression reduces the intracellular concentration of eprinomectin at its target site. |

| Drug Metabolism | Cytochrome P450 monooxygenases (CYPs) | Enzymes involved in the detoxification and metabolism of foreign compounds. | Increased metabolic activity can inactivate the drug more rapidly. |

Phenotypic Characterization of Resistant Parasite Strains and Populations

The primary phenotypic manifestation of eprinomectin resistance is the survival of parasites in a host animal following treatment at the recommended dose. This is most commonly quantified in vivo through the Fecal Egg Count Reduction Test (FECRT). A reduction in fecal egg count of less than 95% is generally indicative of resistance. wormx.infocabidigitallibrary.org

Numerous studies have documented the reduced efficacy of eprinomectin in goat and sheep herds, primarily against the highly pathogenic nematode Haemonchus contortus. nih.govnih.govresearchgate.net For instance, a study in a Polish goat herd with a history of benzimidazole (B57391) resistance reported that eprinomectin treatment resulted in a fecal egg count reduction of only 0% to 20%, confirming high-level resistance. nih.gov Similarly, studies in France and Switzerland have identified eprinomectin-resistant H. contortus isolates in dairy sheep and goat farms, with FECR values well below the 95% threshold for susceptibility. nih.govresearchgate.net

Beyond survival, resistance can be associated with other phenotypic changes. Resistant parasites that survive treatment are, by definition, able to continue their life cycle and reproduce, passing on the genetic basis of resistance. Some studies suggest that resistant lines may have altered fitness parameters, such as fecundity (egg-laying capacity). In some sheep breeds genetically selected for parasite resistance, a reduction in the fecundity of Teladorsagia circumcincta has been observed. wikipedia.orgnih.gov This indicates that the host's immune response, a key selection pressure alongside anthelmintics, can shape the reproductive phenotype of the parasite population.

The following table presents data from field studies showing the phenotypic expression of eprinomectin resistance as measured by the Fecal Egg Count Reduction Test (FECRT).

| Host Species | Parasite Species | Location | Eprinomectin FECR (%) | Resistance Status | Reference |

| Goat | Haemonchus contortus | Poland | 0 - 20% | Confirmed Resistance | nih.gov |

| Goat | Haemonchus contortus | Switzerland | 17.4% and 27.5% | Confirmed Resistance | researchgate.net |

| Dairy Sheep | Haemonchus contortus | France | <95% | Confirmed Resistance | nih.govnih.gov |

| Beef Cattle | Mixed GIN | USA (Georgia) | 14.0% - 96.8% (mean 61.8%) | Widespread Resistance | nih.gov |

Development and Application of In Vitro and In Vivo Models for Resistance Studies

The study of anthelmintic resistance relies on a combination of in vivo and in vitro models to detect resistance, understand its mechanisms, and test new control strategies.

In Vivo Models: The gold standard for detecting anthelmintic resistance in livestock is the Fecal Egg Count Reduction Test (FECRT). nih.govresearchgate.net This test involves collecting fecal samples from a group of animals before and after treatment (typically 10-14 days post-treatment for macrocyclic lactones). wormx.info The percentage reduction in the mean fecal egg count is then calculated. While highly relevant as it measures efficacy under field conditions, the FECRT can be laborious, expensive, and influenced by factors other than resistance, such as improper dosing or host immunity. mla.com.au Controlled efficacy tests, where naive animals are experimentally infected with specific parasite isolates and then treated, provide more precise data but are primarily used in research settings. nih.gov

In Vitro Models: To overcome some of the limitations of in vivo testing, several in vitro assays have been developed.

Larval Development Test (LDT): This assay exposes parasite eggs to varying concentrations of an anthelmintic in a culture medium. google.com After an incubation period, the development of eggs to the third-stage larvae (L3) is assessed. google.com Resistant parasites will develop at higher drug concentrations than susceptible ones. The micro-agar larval development test (MALDT) is a modification of this technique that has been shown to be a reliable tool for differentiating ivermectin-susceptible from ivermectin-resistant isolates of Cooperia spp. using eprinomectin. nih.govmdpi.comresearchgate.net It allows for the calculation of effective concentrations (e.g., EC50), which can be used to determine resistance ratios between different parasite isolates. nih.govresearchgate.net

Larval Motility/Migration Assays (LMA): These tests assess the effect of an anthelmintic on the motility of larval stages. A reduction in motility is indicative of drug efficacy. The LMA with eprinomectin has shown some ability to discriminate between susceptible and resistant isolates of certain cattle nematodes. mla.com.au

Caenorhabditis elegans Model: The free-living nematode C. elegans has been an invaluable model organism for elucidating the fundamental genetic and molecular mechanisms of resistance to macrocyclic lactones. nih.govfrontiersin.org Its short life cycle, ease of cultivation, and well-characterized genome make it ideal for genetic screens to identify resistance genes. frontiersin.orgelifesciences.org Studies in C. elegans were the first to demonstrate the role of GluCl channel genes in ivermectin resistance. nih.govcncb.ac.cn

The following table compares the primary models used in eprinomectin resistance research.

| Model | Type | Primary Use | Advantages | Disadvantages |

| Fecal Egg Count Reduction Test (FECRT) | In Vivo | Field diagnosis of resistance; measuring drug efficacy. | Reflects real-world clinical efficacy. | Labor-intensive; can be confounded by non-resistance factors. |

| Larval Development Test (LDT/MALDT) | In Vitro | Detection and quantification of resistance in parasitic nematodes. | Relatively low cost; requires a single fecal sample; allows for high-throughput screening. mla.com.auresearchgate.net | Requires specialized laboratory equipment and expertise. |

| Caenorhabditis elegans | In Vitro | Investigating the genetic and molecular basis of resistance. nih.govfrontiersin.org | Powerful genetic tools; rapid results; highly controlled experiments. | As a free-living nematode, findings may not always directly translate to parasitic species. frontiersin.org |

Advanced Analytical Methodologies for Eprinomectin Component B1a Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine quantification of Eprinomectin component B1a. The development of robust HPLC methods involves the careful optimization of several key parameters to ensure the effective separation of Eprinomectin B1a from its minor component, B1b, and other potential impurities or matrix interferences.

Typically, reversed-phase HPLC is employed, utilizing a C18 column to separate the analytes. scielo.brscielo.br The mobile phase composition is a critical factor, with various combinations of acetonitrile (B52724), methanol, and water being commonly used to achieve optimal resolution. scielo.brscielo.br For instance, one method successfully used a mobile phase of acetonitrile and ultrapure water in an 87:13 (v/v) ratio. scielo.br Detection is most frequently performed using a UV detector, with the wavelength set around 245 nm, where Eprinomectin exhibits strong absorbance. scielo.br

The development of these methods is followed by a comprehensive validation process to ensure their reliability. This validation is conducted in accordance with international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net A study developing an HPLC method for Eprinomectin in a polymeric system for veterinary use highlighted the importance of this validation to ensure the method's applicability beyond simple standard solutions. scielo.br

Interactive Table 1: Typical HPLC Method Parameters for Eprinomectin B1a Analysis

| Parameter | Typical Conditions | Source(s) |

| Chromatographic Mode | Reversed-Phase | scielo.brscielo.br |

| Stationary Phase (Column) | C18 (e.g., 150 x 4.6 mm, 5 µm) | scielo.brscielo.br |

| Mobile Phase | Acetonitrile, Methanol, Water mixtures | scielo.brscielo.br |

| Flow Rate | 1.2 - 1.5 mL/min | scielo.brscielo.br |

| Column Temperature | 20 - 30 °C | scielo.brscielo.br |

| Detection Wavelength | 245 nm or 250 nm | scielo.brscielo.br |

| Injection Volume | 15 - 20 µL | scielo.brscielo.br |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmatory Analysis

For highly selective and confirmatory analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers superior sensitivity and specificity compared to HPLC with UV detection, making it particularly valuable for residue analysis in complex biological matrices where target analyte concentrations can be extremely low.

The LC-MS/MS methodology involves the chromatographic separation of Eprinomectin B1a, followed by its ionization, typically using electrospray ionization (ESI) in positive mode. The resulting parent ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte. cabidigitallibrary.org For example, one method used MRM to monitor three characteristic ions resulting from the fragmentation of the Eprinomectin molecular ion. cabidigitallibrary.org

The development of LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, such as cone voltage and collision energy, to maximize the signal of the target analyte. waters.com The application of LC-MS/MS has been crucial for the confirmation of Eprinomectin B1a in challenging samples like bovine liver tissue. researchgate.netfao.org

Rigorous Validation of Analytical Parameters: Selectivity, Linearity, Accuracy, Precision, and Robustness

A cornerstone of any reliable analytical method is its rigorous validation. For the quantification of Eprinomectin component B1a, this involves a detailed assessment of several key performance characteristics to ensure the data generated is accurate and reproducible.

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components. In the context of Eprinomectin, it is crucial that the method can separate component B1a from B1b and any degradation products or matrix components. scielo.br Chromatograms of blank and spiked samples are compared to demonstrate the absence of interfering peaks at the retention time of Eprinomectin B1a.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a specific concentration range if the response is directly proportional to the concentration. For Eprinomectin B1a, linearity is often demonstrated with correlation coefficients (r²) greater than 0.99. scielo.br

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by performing recovery studies on samples spiked with a known amount of the analyte. For Eprinomectin B1a, mean recovery values are often expected to be within 100 ± 2%. scielo.br

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, this can include variations in mobile phase composition, pH, column temperature, and flow rate. scielo.br

Interactive Table 2: Summary of Validation Parameters for an HPLC Method for Eprinomectin B1a

| Validation Parameter | B1a Component | Source(s) |

| Linearity Range | 1.157 - 375.171 µg/mL | scielo.br |

| Correlation Coefficient (r²) | 0.9940 | scielo.br |

| Limit of Detection (LOD) | 0.3817 µg/mL | scielo.br |

| Limit of Quantification (LOQ) | 1.1568 µg/mL | scielo.br |

| Accuracy (Mean Recovery) | 100.21% ± 0.40 | scielo.br |

| Precision (Repeatability, RSD) | < 2% | scielo.br |

| Precision (Intermediate, RSD) | < 5% | scielo.br |

Methodological Advancements for Eprinomectin Component B1a Detection in Biological and Environmental Matrices

Recent years have seen significant advancements in the analytical methodologies for Eprinomectin B1a, driven by the need for higher throughput, increased sensitivity, and the ability to analyze ever-more complex samples.

One of the most notable advancements in sample preparation is the adoption of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov Originally developed for pesticide residue analysis in food, QuEChERS has been successfully applied to the extraction of Eprinomectin B1a from bovine tissues and milk. researchgate.netcabidigitallibrary.org This approach involves a simple liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step, significantly reducing sample preparation time and solvent consumption compared to traditional methods. cabidigitallibrary.orgwaters.com

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant leap forward in chromatographic separation. UHPLC systems utilize columns with smaller particle sizes, leading to faster analysis times, improved resolution, and enhanced sensitivity. nih.gov The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) has enabled the development of highly reliable and rapid methods for the simultaneous quantification of multiple macrocyclic lactones, including Eprinomectin, in biological matrices like bovine plasma. nih.gov

For environmental matrices, which present unique analytical challenges due to their complexity and the often very low concentrations of analytes, advanced techniques are crucial. While research specifically targeting Eprinomectin B1a in environmental samples is emerging, methods developed for structurally similar compounds like Ivermectin provide a strong precedent. An advanced LC-MS/MS technique has been validated for the detection of Ivermectin in feces, soil, and sewage, achieving a limit of quantification of 1.5 µg/kg. acs.orgnih.gov Such methodologies, with their high sensitivity and specificity, are directly applicable to the environmental monitoring of Eprinomectin B1a.

Furthermore, novel and "green" extraction techniques are being explored. A stir bar sorptive extraction method, which is both facile and efficient, has been developed for the extraction of Eprinomectin and other antiparasitic drugs from milk samples, offering low limits of detection and quantification. analchemres.org These advancements are paving the way for more efficient, sensitive, and environmentally friendly monitoring of Eprinomectin component B1a in a wide array of matrices.

Environmental Fate and Ecotoxicological Research of Eprinomectin Component B1a

Environmental Degradation Pathways and Kinetics

The persistence and degradation of Eprinomectin component B1a in the environment are governed by several abiotic and biotic processes. Understanding these pathways is crucial for assessing its potential for long-term environmental impact.

Photodegradation Studies of Eprinomectin Component B1a in Aqueous and Soil Environments

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of many chemical substances in the environment. Studies on eprinomectin have shown that it is susceptible to degradation under photolytic stress. scbt.com

In forced degradation studies, eprinomectin was subjected to various stress conditions, including photolytic exposure in both solid and solution states. scbt.comnih.gov These studies are designed to identify potential degradation products and pathways. While specific kinetic data such as half-life in natural soil and water under sunlight are not extensively detailed in the reviewed literature, the research confirms that photolysis contributes to its breakdown. scbt.com For a related avermectin (B7782182), emamectin benzoate, photodegradation half-life in a buffer solution under a xenon lamp was 64.5 days, but this was reduced to just 0.5 days when a photosensitizer (acetone) was present, highlighting the importance of environmental conditions in the degradation process. ktu.lt The process of photodegradation is influenced by factors like the intensity of solar irradiation, the presence of sensitizing molecules in the water or soil, and the specific environmental matrix. bris.ac.uk

Microbial Degradation and Biotransformation Research

Microbial activity is a primary driver of the breakdown of organic compounds in soil and water ecosystems. The degradation of the antibiotic ceftiofur in cattle feces was found to be inhibited by sterilization, suggesting that microorganisms are responsible for its breakdown. researchgate.net This principle is broadly applicable to other veterinary drugs.

While specific studies detailing the microbial consortia responsible for Eprinomectin component B1a degradation in the environment are limited, research on its metabolism in animals can provide insights into potential biotransformation pathways. In rats, the primary metabolic pathway for eprinomectin is N-deacetylation, which converts the parent compound into 4"-epiamino-4"-deoxyavermectin B1a. i-repository.net It is plausible that soil and water microorganisms could employ similar enzymatic pathways to transform the molecule.

Furthermore, studies on the broader class of avermectins suggest that biotransformation rates can be influenced by the compound's specific chemical structure. For instance, natural avermectins tend to undergo faster biotransformation in fish compared to semisynthetic ones like eprinomectin. fda.gov The introduction of an acetamide group, as in eprinomectin, may increase the biotransformation half-life period compared to some natural avermectins. fda.gov

Soil Adsorption, Mobility, and Leaching Potential of Eprinomectin Component B1a

The behavior of Eprinomectin component B1a in soil is largely dictated by its strong tendency to bind to soil particles, which in turn governs its mobility and potential to leach into groundwater.

Research indicates that eprinomectin has a high affinity for soil, showing strong adsorption and limited desorption. nih.gov This is characteristic of the avermectin class of compounds, which tend to bind strongly to soil organic matter. researchgate.net Batch equilibrium studies conducted on three different Greek soils (agricultural, pastoral, and riparian) determined the adsorption distribution coefficient (Kd(ads)) for eprinomectin to be in the range of 6.4 to 21.4 L kg⁻¹. nih.gov The fate of eprinomectin in soil appears to be related not only to organic matter but also to clay content and other charged inorganic groups. nih.gov

Soil Adsorption and Desorption Coefficients for Eprinomectin

| Parameter | Value Range | Soil Types Studied |

|---|---|---|

| Adsorption Distribution Coefficient (Kd(ads)) | 6.4 - 21.4 L kg⁻¹ | Agricultural, Pastoral, Riparian |

| Desorption Distribution Coefficient (Kd(des)) | 23.2 - 124.6 L kg⁻¹ |

Data from batch equilibrium studies on three Greek soils. nih.gov

Leaching studies using soil columns further confirm the low mobility of eprinomectin. In an experiment applying artificial rain to soil columns for 30 days, eprinomectin was not detected in the drainage water. The compound was primarily restricted to the top 5 cm of the soil, with penetration to a 10 cm depth observed in only one of the three soil columns tested. After 30 days, approximately 80.1% of the applied eprinomectin was retained within the soil profile, suggesting that the remaining 20% was either degraded or irreversibly bound to the soil. This strong adsorption and subsequent low mobility significantly reduce the potential for Eprinomectin component B1a to leach into groundwater.

Ecotoxicity Studies on Non-Target Invertebrate Organisms

The introduction of a biologically active compound like Eprinomectin component B1a into the environment raises concerns about its potential impact on non-target organisms that play vital roles in ecosystem health.

Impact Assessment on Terrestrial Invertebrate Species (e.g., Earthworms)

Earthworms are crucial for maintaining soil structure, fertility, and nutrient cycling. The potential toxicity of eprinomectin to these organisms has been a subject of environmental safety assessments.

A study on the earthworm Lumbricus terrestris was conducted to evaluate the effects of eprinomectin under realistic exposure conditions. Earthworms were fed feces from cattle that had been treated with a commercial eprinomectin formulation. The concentrations of eprinomectin B1a in the feces ranged up to 3.34 mg kg⁻¹ on a dry weight basis. The results showed no significant differences in survival, behavior, or weight change between earthworms fed the treated feces and those fed control feces. This indicates a wide margin of safety for earthworms under typical usage conditions where exposure occurs via manure from treated animals. The study also notes that the LC50 value (the concentration lethal to 50% of the test population) of eprinomectin in artificial soil after 28 days of exposure is higher than the levels expected in the environment.

Effects of Eprinomectin B1a in Cattle Feces on Lumbricus terrestris

| Endpoint Assessed | Observation | Significance (p-value) |

|---|---|---|

| Survival | No significant difference from control | >0.05 |

| Behavioral Effects | No significant difference from control | >0.05 |

| Weight Changes | No significant difference from control | >0.05 |

Summary of findings from a study where earthworms were fed feces from eprinomectin-treated cattle.

Aquatic Ecotoxicity of Eprinomectin Component B1a on Freshwater Invertebrates (e.g., Daphnia magna)

Freshwater invertebrates are key components of aquatic food webs, and organisms like Daphnia magna (water flea) are standard models for ecotoxicity testing due to their sensitivity to pollutants.

In a study simulating direct excretion into a water-sediment system, cattle dung spiked with ivermectin at a concentration of 1.3 mg/kg resulted in significant mortality of Daphnia magna. nih.gov Another study calculated an EC50 for eprinomectin of 41.64 µg/kg, though this value likely pertains to a dung or sediment matrix rather than a standard aqueous exposure, given the units. The high toxicity of avermectins to aquatic crustaceans underscores the importance of preventing direct contamination of water bodies with the feces of recently treated animals.

Modeling and Prediction of Environmental Persistence and Bioavailability of Eprinomectin Component B1a and Its Metabolites

The environmental fate of Eprinomectin component B1a, the major and most active component of the veterinary parasiticide eprinomectin, is a subject of significant interest due to its widespread use in cattle. Understanding its persistence and bioavailability in various environmental compartments is crucial for assessing its potential ecological impact. Modeling and predictive studies, therefore, play a vital role in estimating the environmental exposure and potential risks associated with this compound and its metabolites.

Environmental Persistence of Eprinomectin Component B1a

Eprinomectin, like other avermectins, is primarily excreted from treated animals in feces, with a large proportion of the parent compound remaining unmetabolized nih.govnih.gov. This makes manure from treated cattle a primary source of environmental contamination. The persistence of Eprinomectin component B1a in the environment is influenced by several factors, including soil type, temperature, moisture, and microbial activity nih.gov.

Dissipation in Soil and Manure

Studies have been conducted to model the dissipation of eprinomectin in both soil and cattle manure. The dissipation kinetics of eprinomectin have been found to be best described by different models depending on the environmental matrix and conditions. Under aerobic conditions in soil, the dissipation of eprinomectin is often best described by the Simple First Order (SFO) model. However, under anaerobic conditions, the Hockey Stick (HS) model may be more appropriate. In cattle manure, the First Order Multi-Compartment (FOMC) model has been shown to best describe its dissipation.

The dissipation time for 50% of the initial mass (DT50) of eprinomectin varies significantly with environmental conditions. In soil under aerobic conditions, the DT50 has been reported to be in the range of 38 to 53 days. However, under anaerobic conditions, its persistence is significantly higher, with a DT50 range of 691 to 1,491 days. In cattle manure, eprinomectin is also highly persistent, with a reported DT50 of 333 days. These findings suggest that eprinomectin can be moderately to highly persistent in soil, depending on the oxygen content and microbial activity. Its persistence in manure indicates a high potential for soil contamination when manure from treated animals is used as fertilizer nih.gov.

Another source indicates that the half-life of eprinomectin in soil is approximately 64 days nih.gov. The half-life of avermectins in soil can generally range from 7 to 14 days in the summer to 91 to 217 days in the winter, highlighting the influence of weather conditions on their degradation nih.gov.

Sorption and Mobility in Soil

The bioavailability of Eprinomectin component B1a in the soil environment is largely governed by its sorption behavior. Batch equilibrium studies have shown that eprinomectin exhibits strong binding to soil particles. The concentration-specific adsorption distribution coefficient (Kd(ads)) has been found to range from 6.4 to 21.4 L kg⁻¹, while the desorption distribution coefficient (Kd(des)) ranges from 23.2 to 124.6 L kg⁻¹. The Freundlich model has been used to describe the adsorption and desorption processes, with observed hysteresis in some soil types.

The sorption of eprinomectin is not only related to the organic matter content of the soil but also to the clay content and the presence of certain cations like iron and copper. This indicates that both lipophilic binding to organic matter and interactions with charged inorganic soil components play a role in its environmental fate. This strong binding to soil and organic matter results in low mobility, reducing the likelihood of leaching into groundwater but increasing its persistence in the topsoil, where it can be available to soil-dwelling organisms.

Concentration in Cattle Feces

The initial concentration of Eprinomectin component B1a entering the environment can be significant. In studies where cattle were treated with a commercial formulation of eprinomectin, the concentration of Eprinomectin B1a in feces was measured at various time points post-treatment. These concentrations are a key input for environmental exposure models.

| Days Post-Treatment | Concentration in Wet Feces (mg/kg) | Equivalent Concentration in Dry Feces (mg/kg) |

| 2 | 0.427 | 3.34 |

| 4 | 0.152 | 1.19 |

| 7 | 0.0512 | 0.40 |

| 14 | 0.00185 | 0.010 |

Bioavailability of Eprinomectin Component B1a and Its Metabolites

The bioavailability of a substance refers to the fraction that is available for uptake by living organisms. For soil-bound compounds like Eprinomectin component B1a, bioavailability is a critical factor in determining its ecotoxicological effects.

Factors Influencing Bioavailability

The strong sorption of eprinomectin to soil and organic matter, as indicated by its high Koc values, significantly reduces its bioavailability to many organisms. The compound is less likely to be present in the soil pore water, which is a primary route of exposure for many soil invertebrates and plants. However, organisms that ingest soil particles may still be exposed to significant concentrations.

Predictive Modeling of Bioavailability

Currently, there is a lack of specific, validated predictive models for the bioavailability of Eprinomectin component B1a to various soil organisms and plants. General models for the uptake of veterinary medicines by plants from soil exist, but their applicability to a highly lipophilic and strongly sorbing compound like eprinomectin needs further investigation. These models often consider physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow), and soil characteristics.

Research on other avermectins, such as ivermectin, can provide some insights. Studies on ivermectin have shown that despite its strong binding to soil, it can still have effects on soil-dwelling organisms, suggesting some level of bioavailability. However, direct extrapolation of these findings to Eprinomectin component B1a should be done with caution due to potential differences in their physicochemical properties and interactions with soil components.

Environmental Fate of Eprinomectin Component B1a Metabolites

Information on the environmental fate of the metabolites of Eprinomectin component B1a is limited. While it is known that a large portion of eprinomectin is excreted unchanged, some metabolism does occur nih.gov. Forced degradation studies under laboratory conditions (acid, base, oxidation, heat, and photolysis) have identified several degradation products. However, the relevance of these degradation products in the natural environment, their persistence, and their bioavailability are not well understood. Further research is needed to identify and quantify the metabolites of Eprinomectin component B1a in environmental samples such as soil and manure and to develop models to predict their environmental fate and potential ecotoxicological effects.

Structure Activity Relationship Sar Investigations of Eprinomectin Component B1a Analogues

Computational Approaches in Eprinomectin Component B1a SAR Analysis, Including Molecular Docking

Computational methods, particularly molecular docking, have become invaluable tools in elucidating the SAR of complex natural products like eprinomectin component B1a. These in silico techniques allow for the prediction and analysis of the interactions between a ligand (the eprinomectin analogue) and its biological target at the molecular level.

The primary target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in the nerve and muscle cells of nematodes and arthropods. nih.govplos.org Binding of avermectins to GluCls leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite. nih.gov

Molecular docking studies on avermectin (B7782182) analogues, such as ivermectin, which is structurally very similar to eprinomectin, have provided significant insights into the binding mechanism. These studies have utilized homology models of the GluCl from parasitic nematodes like Haemonchus contortus. nih.govnih.gov Although specific docking studies focusing exclusively on a wide range of eprinomectin B1a analogues are not extensively published, the principles derived from ivermectin and other avermectins are highly applicable.

These computational models have identified key amino acid residues within the transmembrane domain of the GluCl that are crucial for binding. The interactions are predominantly hydrophobic, with contributions from hydrogen bonding. The large macrocyclic lactone core of the avermectin molecule fits into a hydrophobic pocket of the channel, while the disaccharide moiety at the C-13 position and the substituent at the C-4" position can form additional interactions that influence binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to correlate the structural features of avermectin analogues with their insecticidal and anthelmintic activities. researchgate.netnih.gov These studies have shown that molecular shape, size, connectivity, and electronic distribution are significant factors influencing the potency of these compounds. nih.gov For instance, QSAR analyses have suggested that the branching of substituents and the number of double bonds in the molecule can impact its biological activity. researchgate.net

| Computational Technique | Target Protein | Key Findings | Relevance to Eprinomectin B1a SAR |

| Molecular Docking | Glutamate-gated chloride channel (GluCl) from Haemonchus contortus | Identification of key hydrophobic and hydrogen bonding interactions between avermectins and the transmembrane domain of the channel. | Provides a structural basis for understanding how modifications to the eprinomectin B1a scaffold, particularly at the C-4" position, can affect binding affinity to the target receptor. |

| QSAR | Not applicable (correlates structure with activity) | Molecular shape, size, branching, and electronic properties of substituents significantly influence insecticidal and nematicidal activity. researchgate.netnih.gov | Helps in predicting the activity of novel eprinomectin B1a derivatives and guiding the synthesis of more potent analogues. |

Identification of Key Structural Determinants for Enhanced Antiparasitic Efficacy

The core structure of avermectin B1a provides a versatile scaffold for chemical modification. SAR studies have identified several key positions on the molecule where modifications can significantly impact antiparasitic efficacy. For eprinomectin component B1a, the defining feature is the 4"-epi-acetylamino-4"-deoxy substitution on the oleandrose (B1235672) sugar moiety.

The 4"-position of the avermectin macrocycle has been a focal point for extensive SAR investigations. The introduction of an amino group at this position, and subsequent acylation, has been shown to be a critical determinant of the compound's properties.

Key Structural Modifications and their Effects:

The 4"-Amino Group: The presence of an amino group at the 4"-position is crucial. The stereochemistry at this position is also important, with the epi configuration generally showing favorable activity.

Acylation of the 4"-Amino Group: The nature of the acyl group attached to the 4"-amino substituent has a significant impact on activity. The acetyl group in eprinomectin is a key feature. Studies on related 4"-aminoavermectin derivatives have shown that varying the acyl group can modulate the potency and spectrum of activity.

The C-13 Position: The disaccharide at the C-13 position is essential for high potency. Modifications to the sugar moieties can lead to a significant decrease in activity.

The C-22-C-23 Double Bond: Reduction of the double bond at the C-22-C-23 position, as seen in ivermectin, can influence the pharmacokinetic properties of the molecule.

The following table summarizes the antiparasitic activity of some avermectin B1a analogues with modifications at the 4"-position against the nematode Trichostrongylus colubriformis.

| Compound | Modification at C-4" | Relative Potency vs. Avermectin B1a |

| Avermectin B1a | -OH | 1.0 |

| 4"-epi-Amino-4"-deoxyavermectin B1a | -NH2 | ~1.5 |

| Eprinomectin component B1a | -NHCOCH3 | Potent (specific relative potency data varies) |

| 4"-epi-Methylamino-4"-deoxyavermectin B1a | -NHCH3 | Reported to have significantly higher activity google.com |

Note: The relative potencies are approximate and can vary depending on the specific assay and parasite species.

These findings indicate that the 4"-epi-amino group is a key pharmacophore and that N-acylation can further enhance activity. The increased potency of these derivatives is likely due to improved binding interactions with the GluCl target.

Rational Design and Synthesis of Novel Eprinomectin Component B1a Derivatives with Improved Properties

The insights gained from SAR and computational studies have paved the way for the rational design and synthesis of novel eprinomectin component B1a derivatives with potentially improved properties, such as enhanced potency, broader antiparasitic spectrum, and improved pharmacokinetic profiles.

The general strategy for the synthesis of 4"-substituted avermectin analogues, including eprinomectin, involves a multi-step process starting from avermectin B1a. A key step is the oxidation of the 4"-hydroxyl group to a ketone, followed by reductive amination to introduce the desired amino group. Subsequent N-acylation or N-alkylation can then be performed to generate a library of analogues. google.com

Strategies for the Rational Design of Novel Derivatives:

Bioisosteric Replacement: Replacing the acetyl group of eprinomectin with other functional groups of similar size and electronic properties to explore new interactions with the target receptor.

Structure-Based Design: Using molecular docking simulations with GluCl models to design novel substituents at the 4"-position that are predicted to have higher binding affinities.

Fragment-Based Drug Design: Attaching small molecular fragments to the 4"-amino group to probe for new binding pockets in the receptor.

Hybrid Molecules: Combining the pharmacophore of eprinomectin with that of other antiparasitic agents to create hybrid molecules with dual modes of action.

An example of the rational design approach is the synthesis of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b, which has been reported to have a significantly higher level of activity and lower toxicity compared to other 4"-amino compounds. google.com This suggests that even small modifications to the substituent at the 4"-position can lead to substantial improvements in the therapeutic profile.

The synthesis of novel derivatives is a complex process that requires careful control of stereochemistry. The development of efficient and stereoselective synthetic routes is crucial for the exploration of the SAR of eprinomectin B1a analogues.

Biosynthetic Pathways and Metabolic Engineering for Eprinomectin Component B1a Precursor Production

Elucidation of the Avermectin (B7782182) Biosynthetic Cluster in Streptomyces avermitilis

The biosynthesis of the avermectin polyketide backbone is governed by a large and complex gene cluster in Streptomyces avermitilis. This cluster, spanning approximately 82 kilobases (kb), contains 18 open reading frames (ORFs) that orchestrate the assembly of the macrocyclic lactone. nih.gov Central to this process are four large ORFs that encode the avermectin polyketide synthase (PKS).

The avermectin PKS is a type I modular PKS, organized into 12 modules that are responsible for the 12 successive rounds of polyketide chain elongation. nih.govmdpi.com Each module contains a set of enzymatic domains that select, activate, and condense specific building blocks, primarily acetate and propionate units derived from malonyl-CoA and methylmalonyl-CoA, respectively. The biosynthesis of the "a" components of avermectin, including B1a, is initiated with the starter unit 2-methylbutyryl-CoA.

Beyond the core PKS genes, the cluster also harbors genes responsible for post-polyketide modifications. These modifications include the formation of a furan ring and the glycosylation of the aglycone with a disaccharide of the deoxysugar L-oleandrose. nih.govnih.gov The biosynthesis of L-oleandrose and its subsequent attachment to the avermectin aglycone are controlled by a set of genes located immediately to the right of the PKS genes. nih.govnih.gov Additionally, the cluster contains regulatory genes that are involved in activating the transcription of the biosynthetic genes. nih.govnih.gov

Genetic Engineering Strategies for Enhanced Acyl-CoA Precursor Supply for Avermectin B1a Biosynthesis

A primary strategy for increasing avermectin B1a production is to enhance the intracellular supply of its acyl-CoA precursors: the starter unit 2-methylbutyryl-CoA and the extender units malonyl-CoA and methylmalonyl-CoA. Various metabolic engineering approaches have been successfully employed to achieve this.

One innovative strategy involves the heterologous expression of an engineered meilingmycin polyketide synthase (PKS) in S. avermitilis. nih.govnih.gov By assembling specific modules from the meilingmycin PKS, researchers were able to create a system that produces 2-methylbutyrate, the direct precursor for the 2-methylbutyryl-CoA starter unit, leading to a significant increase in avermectin B1a titer. nih.govnih.gov

To increase the availability of the extender units, malonyl-CoA and methylmalonyl-CoA, researchers have utilized CRISPR interference (CRISPRi) to downregulate competing metabolic pathways. By targeting key enzymes in fatty acid synthesis and the tricarboxylic acid (TCA) cycle, metabolic flux can be redirected towards avermectin biosynthesis. nih.gov

Further enhancement of precursor supply has been achieved by overexpressing genes involved in the β-oxidation of fatty acids. nih.govnih.govnih.gov This pathway generates acetyl-CoA, which can then be converted to malonyl-CoA. Additionally, the introduction of genes from the cyanobacterial CO2-concentrating mechanism has been shown to improve the carboxylation of acetyl-CoA and propionyl-CoA, thereby boosting the pools of malonyl-CoA and methylmalonyl-CoA. nih.govnih.gov

Manipulation of regulatory genes has also proven effective. The overexpression of the TetR-family transcriptional activator AveT, and the deletion of its target gene aveM, which encodes a putative efflux pump, have led to increased avermectin production. mdpi.com Another critical genetic modification is the engineering of the aveC gene, which influences the ratio of B1a to B2a components, to favor the production of the more desirable B1a. nih.gov

| Genetic Engineering Strategy | Target Pathway/Gene | Effect on Avermectin B1a Production |

| Heterologous PKS Expression | Meilingmycin PKS modules | Increased supply of 2-methylbutyryl-CoA starter unit |

| CRISPRi | Fatty acid synthesis (e.g., fabH, fabD), TCA cycle (e.g., sucCD) | Increased availability of malonyl-CoA and methylmalonyl-CoA |

| Overexpression | Fatty acid β-oxidation genes (fadD, fadAB) | Enhanced supply of acetyl-CoA |

| Heterologous Gene Expression | Cyanobacterial CO2-concentrating mechanism genes (bicA, ecaA) | Increased carboxylation of acetyl-CoA and propionyl-CoA |

| Regulatory Gene Engineering | Overexpression of aveT, deletion of aveM | Upregulation of avermectin biosynthesis |

| Gene Modification | Engineering of aveC | Increased ratio of B1a to B2a |

Optimization of Fermentation Processes for Avermectin B1a Yield and Purity

In addition to genetic engineering, optimizing the fermentation process is crucial for maximizing the yield and purity of avermectin B1a. This involves the careful control of medium composition and physical parameters such as dissolved oxygen and pH.

Response surface methodology has been effectively used to optimize the fermentation medium. nih.gov Studies have shown that the concentrations of carbon and nitrogen sources, such as corn starch and yeast extract, have a significant impact on avermectin B1a production. nih.gov For instance, one study identified optimal concentrations of 149.57 g/L for corn starch and 8.92 g/L for yeast extract, resulting in a 1.45-fold increase in production. nih.gov

Dissolved oxygen (DO) is another critical parameter. Maintaining an optimal DO level is essential for both cell growth and avermectin B1a biosynthesis. jmb.or.kr Research has demonstrated that severe oxygen limitation can delay the onset of avermectin production. jmb.or.kr Conversely, controlling DO levels at around 30-40% throughout fermentation can lead to a growth-associated mode of production, significantly enhancing the final titer. jmb.or.krjmb.or.krresearchgate.net In some cases, DO-controlled fermentations have resulted in up to a 9-fold increase in avermectin production compared to oxygen-limited cultures. jmb.or.kr